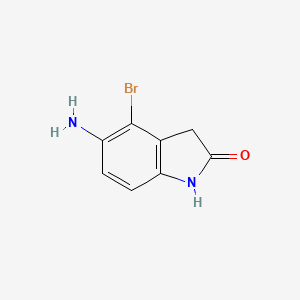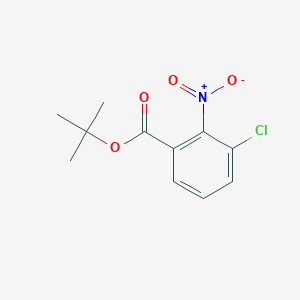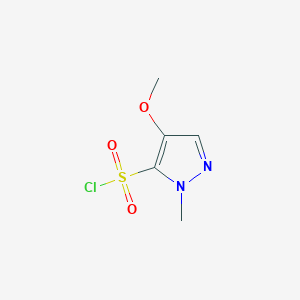
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, commonly referred to as 5-ABI, is an organic compound belonging to the family of indole compounds. It is a colorless solid with a melting point of 132°C. 5-ABI has a wide range of applications in organic synthesis, and has been used as a starting material for various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes.
Applications De Recherche Scientifique
5-ABI has been used in a variety of scientific research applications, including the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes. It has also been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-ABI has been used in the synthesis of various catalysts, such as catalysts for the Heck reaction, and as a substrate for various enzymatic reactions, such as the oxidation of 4-bromo-2-amino-3-indole.
Mécanisme D'action
The mechanism of action of 5-ABI is not well understood. It is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new bonds. This is thought to be the reason why 5-ABI is used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ABI are not well understood. However, it is known that 5-ABI can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. Inhibition of MAO can result in an increase in the concentration of these neurotransmitters, which can lead to an increase in mood, energy, and focus.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-ABI in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, there are some limitations to using 5-ABI in lab experiments. For example, it can be difficult to obtain pure 5-ABI, as it is often contaminated with other compounds. Additionally, the compound is sensitive to light and air, and can be easily degraded.
Orientations Futures
There are several potential future directions for the use of 5-ABI. One possible application is the synthesis of novel heterocyclic compounds. Additionally, 5-ABI could be used in the synthesis of more complex pharmaceuticals and agrochemicals. Furthermore, 5-ABI could be used in the development of new catalysts and enzymes, as well as in the synthesis of new materials. Finally, 5-ABI could be used in the development of new drugs and therapies, such as MAO inhibitors.
Méthodes De Synthèse
5-ABI can be synthesized by several methods, including the bromination of 2-amino-3-indole and the oxidation of 4-bromo-2-amino-3-indole. The most common method is the reduction of 5-bromo-2-chloro-3-indole, which is achieved through the use of hydrogen in the presence of a metal catalyst such as palladium or nickel. Other methods, such as the reaction of 2-amino-3-indole with bromine, have also been used.
Propriétés
IUPAC Name |
5-amino-4-bromo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDTHXRUVTYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Br)N)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)




![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)


![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)